ADH-1 trifluoroacetate is a synthetic compound that acts as an antagonist of N-cadherin, a protein involved in cell adhesion and signaling. This compound is primarily used in scientific research to study its effects on cellular processes, particularly in the context of cancer and neuronal development. The trifluoroacetate salt form enhances the compound's solubility and stability, making it suitable for various experimental applications.
ADH-1 trifluoroacetate falls under the classification of peptide-based compounds. It is specifically categorized as a small molecule inhibitor that targets cell adhesion molecules. Its primary application is in biochemical research, particularly in studies involving cancer metastasis and neuronal growth.
The synthesis of ADH-1 trifluoroacetate involves several key steps, primarily focusing on solid-phase peptide synthesis. The process typically begins with the assembly of a cyclic peptide structure, which includes amino acids such as N-acetyl-cysteine, histidine, alanine, and valine.
The molecular structure of ADH-1 trifluoroacetate consists of a cyclic peptide with specific stereochemistry that contributes to its function as an N-cadherin antagonist. The trifluoroacetate moiety enhances its solubility in aqueous solutions.
ADH-1 trifluoroacetate primarily engages in biochemical interactions rather than traditional chemical reactions. Its mechanism involves binding to N-cadherin and inhibiting its function, which can lead to reduced cell adhesion and altered signaling pathways.
The inhibition of N-cadherin by ADH-1 trifluoroacetate can be quantified using various assays that measure cell migration and neurite outgrowth, providing insights into its pharmacological effects .
ADH-1 trifluoroacetate functions by binding to the extracellular domain of N-cadherin, blocking its interaction with other cells. This antagonistic action disrupts cell adhesion processes critical for tumor progression and neuronal development.
ADH-1 trifluoroacetate has several scientific applications:
Epithelial-mesenchymal transition (EMT) is a fundamental process in cancer metastasis characterized by the downregulation of E-cadherin and concomitant upregulation of neural cadherin (N-cadherin). This shift enables tumor cells to detach from primary sites, invade surrounding tissues, and establish distant metastases. N-cadherin overexpression is clinically associated with enhanced tumor aggressiveness, drug resistance, and poor prognosis across epithelial malignancies including breast, prostate, and pancreatic cancers. Mechanistically, N-cadherin mediates pro-survival signaling through interactions with fibroblast growth factor receptor (FGFR) and promotes angiogenic pathways within the tumor microenvironment. The functional disruption of N-cadherin homotypic interactions consequently represents a promising therapeutic strategy to inhibit metastatic progression [4].
ADH-1 (Exherin®) is a cyclic pentapeptide (molecular formula: C~24~H~35~F~3~N~8~O~8~S~2~; molecular weight: 684.7 g/mol) derived from the His-Ala-Val (HAV) motif of N-cadherin's extracellular domain. Initially identified through structure-function studies of cadherin interactions, ADH-1 functions as a competitive antagonist by binding to N-cadherin with high specificity through hydrophobic and electrostatic interactions. Key structural features include a disulfide bridge between cysteine residues and a critical tryptophan residue (Trp2) that interacts with the alanine fragment of the peptide binding pocket. Preclinical studies demonstrated its ability to induce rapid tumor vascular disruption and tumor cell apoptosis in N-cadherin-positive malignancies without damaging mature vasculature. This led to its designation as an orphan drug and subsequent clinical evaluation in Phase I/II trials for metastatic tumors [1] [4].
The trifluoroacetate (TFA) counterion in ADH-1 trifluoroacetate (CAS 1135237-88-5) serves critical roles in pharmaceutical processing and biological performance. During solid-phase peptide synthesis (SPPS), TFA enables efficient cleavage of the peptide from resin supports and removal of acid-stable protecting groups in the Boc (tert-butyloxycarbonyl) protocol. As an ion-pairing reagent in reverse-phase HPLC purification, TFA enhances separation efficiency and peak symmetry for basic peptides, achieving pharmaceutical-grade purity (>97%). Biophysically, TFA stabilizes peptide conformation through multiple mechanisms:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7